
1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane is a complex organoboron compound characterized by its unique structure, which includes six phenyl groups attached to a tetrazadiborinane core
Vorbereitungsmethoden
The synthesis of 1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane typically involves the reaction of boron-containing precursors with phenyl-substituted reagents under controlled conditions. One common synthetic route includes the use of boron trichloride and phenylhydrazine, followed by a series of condensation and cyclization reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene. Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-nitrogen bonds.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions with reagents like bromine or chlorine, forming halogenated derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired transformations.
Major Products: The major products formed from these reactions include oxidized boron compounds, reduced boron-nitrogen derivatives, and halogenated phenyl compounds.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems and bioimaging agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components and induce apoptosis.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane exerts its effects involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules. The pathways involved include the inhibition of enzymatic activity, disruption of cellular signaling, and induction of oxidative stress, which can result in cell death or altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane can be compared with other similar compounds, such as:
3,6-Dimethyl-1,2,3,4,5,6-Hexaphenyl-1,2,4,5-Tetraaza-3,6-Disilacyclohexane: This compound contains silicon atoms instead of boron, leading to different chemical properties and reactivity.
Cyclotrisiloxane, Hexaphenyl-: This compound has a similar hexaphenyl structure but with a siloxane core, which affects its stability and applications.
The uniqueness of this compound lies in its boron-nitrogen core, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
13831-68-0 |
|---|---|
Molekularformel |
C36H30B2N4 |
Molekulargewicht |
540.3 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexakis-phenyl-1,2,4,5,3,6-tetrazadiborinane |
InChI |
InChI=1S/C36H30B2N4/c1-7-19-31(20-8-1)37-39(33-23-11-3-12-24-33)41(35-27-15-5-16-28-35)38(32-21-9-2-10-22-32)42(36-29-17-6-18-30-36)40(37)34-25-13-4-14-26-34/h1-30H |
InChI-Schlüssel |
PRFXPJSUFJJBEF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(N(B(N(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


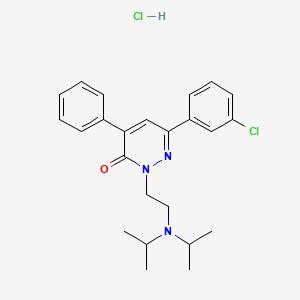
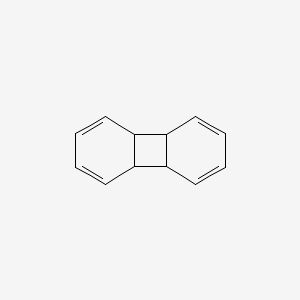

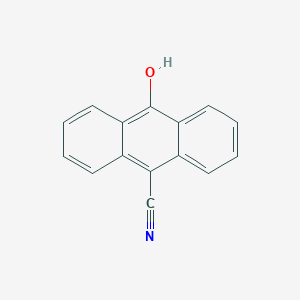
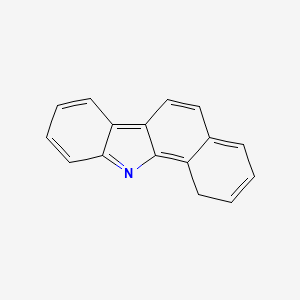
![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)
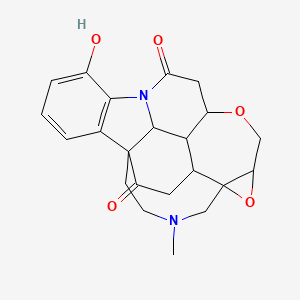

![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)


